
2-(3-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide, also known as DMPU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. In
Scientific Research Applications
Virtual Screening and Pharmacokinetic Characterization
A study on virtual screening targeting the urokinase receptor (uPAR) identified compounds with potential to inhibit breast cancer metastasis. This research highlights the use of virtual screening in discovering compounds that can impact cancer cell behavior, including invasion, migration, adhesion, and angiogenesis. Pharmacokinetic characterization of these compounds shows potential for oral administration and tumor volume reduction in vivo models, suggesting a methodology that could be applied to related compounds for cancer treatment research (Wang et al., 2011).
Compulsive Food Consumption and Orexin Receptor Mechanisms
Research into the role of orexin receptors on compulsive food consumption provides insight into how specific compounds can affect behavioral conditions. By evaluating the effects of selective antagonists on binge eating models in rats, this study offers a framework for investigating the behavioral impacts of chemical compounds, potentially relevant for understanding the mechanisms through which related compounds might influence neural systems (Piccoli et al., 2012).
Enhancement of Monoclonal Antibody Production
A study on improving monoclonal antibody production in Chinese hamster ovary cell cultures identifies a compound that increases production efficiency. This research is crucial for the pharmaceutical industry, especially for producing monoclonal antibodies for therapeutic use. The compound demonstrated an ability to suppress cell growth while increasing specific productivity, highlighting a possible avenue for enhancing biopharmaceutical manufacturing processes (Aki et al., 2021).
Histone Deacetylase Inhibition for Cancer Therapy
The discovery of a compound with selective histone deacetylase (HDAC) inhibition activity outlines a potential approach for cancer therapy. By selectively inhibiting specific HDACs, this compound demonstrates anticancer activity through the induction of cell cycle arrest and apoptosis in cancer cell lines, offering a pathway that could be relevant for the development of new cancer treatments (Zhou et al., 2008).
Anticonvulsant Activity and Metabolic Inhibition
Research into the anticonvulsant activity of a potent metabolic inhibitor provides insights into drug design for neurological conditions. This study highlights the importance of structural modifications to enhance drug efficacy and pharmacokinetics, suggesting strategies for developing compounds with improved therapeutic profiles (Robertson et al., 1987).
properties
IUPAC Name |
2-[[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]carbamoylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-12-7-8-15(9-13(12)2)24-11-14(10-18(24)25)22-20(27)23-17-6-4-3-5-16(17)19(21)26/h3-9,14H,10-11H2,1-2H3,(H2,21,26)(H2,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSDVAWJABYWOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=CC=C3C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

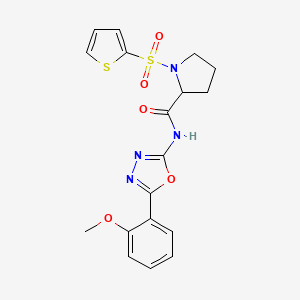
![N-(Furan-2-ylmethyl)-7-(2-hydroxyethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2421130.png)
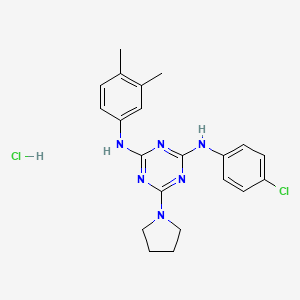


![2-[5-(benzyloxy)-1-methyl-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B2421134.png)

![N-(4-ethylphenyl)-2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2421136.png)
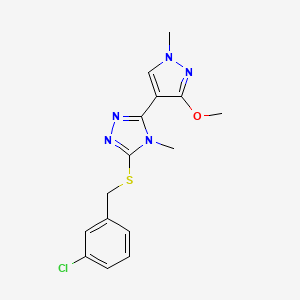

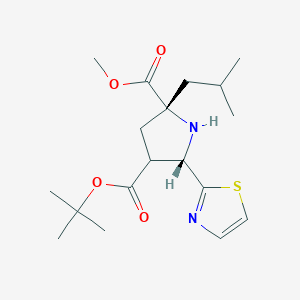
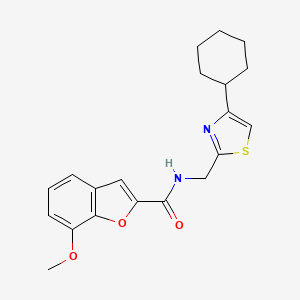
![1-(Pyridin-3-yl)-4-[3-(trifluoromethyl)benzenesulfonyl]piperazin-2-one](/img/structure/B2421145.png)
![N-(4-fluorophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2421148.png)